9-methyldecyl 2-amino-5-hydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoundecyl 5-hydroxyanthranilate typically involves the esterification of 5-hydroxyanthranilic acid with isoundecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of isoundecyl 5-hydroxyanthranilate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as engineered Escherichia coli, has also been explored for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions: 9-methyldecyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the anthranilate moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
9-methyldecyl 2-amino-5-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isoundecyl 5-hydroxyanthranilate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxyanthranilate: Another derivative of anthranilic acid with similar chemical properties.
Avenanthramides: A group of phenolic alkaloids with anti-inflammatory and antioxidant activities.
Uniqueness: 9-methyldecyl 2-amino-5-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it more suitable for certain applications compared to other anthranilate derivatives .
Properties
CAS No. |
148915-77-9 |
---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9-methyldecyl 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C18H29NO3/c1-14(2)9-7-5-3-4-6-8-12-22-18(21)16-13-15(20)10-11-17(16)19/h10-11,13-14,20H,3-9,12,19H2,1-2H3 |
InChI Key |
NGQKBZVVKVAIIG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |
148915-77-9 | |
Synonyms |
BU 4601 B BU-4601 B isoundecyl 5-hydroxyanthranilate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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